molecular formula C14H13O5P B12672624 Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide CAS No. 74270-20-5

Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide

Cat. No.: B12672624
CAS No.: 74270-20-5
M. Wt: 292.22 g/mol
InChI Key: NBWATDHMSKFGBS-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide is a complex organic compound that belongs to the class of phosphinates This compound is characterized by the presence of a phosphine oxide group, a carboxylic acid group, and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide typically involves multiple steps. One common method includes the reaction of 4-methylphenol with phosphorus trichloride to form a phosphorochloridate intermediate. This intermediate is then reacted with phenol in the presence of a base to yield the desired phosphinecarboxylic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.

    Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phenyl esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

    Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, especially as enzyme inhibitors.

    Industry: It is utilized in the production of flame retardants and plasticizers due to its stability and reactivity.

Mechanism of Action

The mechanism by which phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form strong coordination bonds with metal ions, making it an effective ligand in catalysis. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways, potentially inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Phosphinic acid derivatives: These compounds share the phosphine oxide group but differ in their ester or carboxylic acid substituents.

    Phosphonates: Similar in structure but contain a direct carbon-phosphorus bond instead of the ester linkage.

    Phosphates: Naturally occurring compounds with a similar phosphate group but different overall structure.

Uniqueness

Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

74270-20-5

Molecular Formula

C14H13O5P

Molecular Weight

292.22 g/mol

IUPAC Name

(4-methylphenoxy)-phenoxycarbonylphosphinic acid

InChI

InChI=1S/C14H13O5P/c1-11-7-9-13(10-8-11)19-20(16,17)14(15)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17)

InChI Key

NBWATDHMSKFGBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(C(=O)OC2=CC=CC=C2)O

Origin of Product

United States

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